molecular formula C13H15F2N5O B2799489 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide CAS No. 941922-06-1

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide

Cat. No. B2799489
CAS RN: 941922-06-1
M. Wt: 295.294
InChI Key: GKBYDYHVQLKTMQ-UHFFFAOYSA-N
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Description

The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide” is a complex organic molecule. It contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and a difluorophenyl group, which is a phenyl group substituted with two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring and the difluorophenyl group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The tetrazole ring and the difluorophenyl group could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the tetrazole ring and the difluorophenyl group could potentially influence these properties .

Scientific Research Applications

Angiotensin II Receptor Antagonists

Research into derivatives similar to "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide" has led to the development of nonpeptide angiotensin II antagonists. These compounds, including various tetrazole and pyrrole derivatives, have been investigated for their potential as AT1-selective angiotensin II receptor antagonists. Studies have shown that some of these derivatives exhibit significant activity against angiotensin-induced blood pressure increases in animal models, with IC50 values in the nanomolar range, indicating potential applications in hypertension management (Bovy et al., 1993).

Antifungal Activity

A novel compound closely related to "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide" has demonstrated antifungal activity against a range of pathogens, including Botrytis cinerea and Gibberella zeae. This highlights its potential utility in developing new antifungal agents (Xue Si, 2009).

Energetic Materials

Tetrazole-containing compounds have been synthesized and evaluated for their properties as energetic materials. These compounds exhibit high detonation properties, positive heats of formation, and remarkable insensitivity, making them suitable for applications in explosive materials (Parasar Kumar et al., 2022).

COX-2 Inhibition for Anti-Inflammatory Purposes

Research into tetrazole derivatives has also included the synthesis and crystal structure analysis of compounds designed as cyclooxygenase-2 (COX-2) inhibitors. These studies involve molecular docking and bioassay investigations to explore the potential of these compounds in treating inflammation and possibly cancer, through inhibition of the COX-2 enzyme (Al-Hourani et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that it may act as anantagonist at the Dopamine D2 receptor . Antagonists bind to receptors but do not activate them. This prevents the receptor’s natural ligand from binding, effectively blocking the receptor’s signal.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound could include studying its potential applications, such as its use as a drug or a chemical reagent. Additionally, researchers could investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N5O/c1-8(2)5-13(21)16-7-12-17-18-19-20(12)9-3-4-10(14)11(15)6-9/h3-4,6,8H,5,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBYDYHVQLKTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide

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